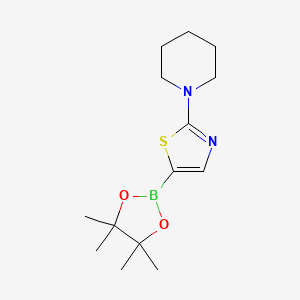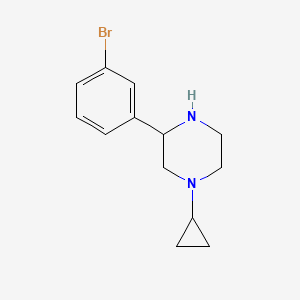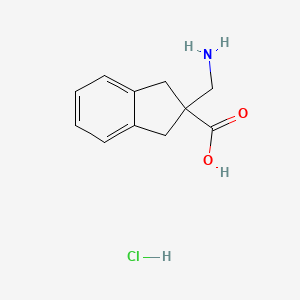![molecular formula C15H21N3O3 B1376927 tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate CAS No. 1305325-19-2](/img/structure/B1376927.png)
tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
概要
説明
tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate: is a synthetic organic compound with the molecular formula C15H21N3O3. This compound is notable for its complex structure, which includes an oxazole ring fused to a pyridine ring, both of which are substituted with tert-butyl groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Pyridine Ring Fusion: The oxazole ring is then fused with a pyridine ring. This step may involve a condensation reaction where the oxazole precursor reacts with a pyridine derivative.
tert-Butyl Substitution:
Carbamate Formation: Finally, the carbamate group is introduced by reacting the amine group of the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the oxazole or pyridine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of tert-butyl alcohols or ketones.
Reduction: Dihydro derivatives of the oxazole or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.
Medicine
In medicinal chemistry, it serves as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule. The tert-butyl groups provide steric hindrance, influencing the binding affinity and specificity.
類似化合物との比較
Similar Compounds
- tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
- 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol
- tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Uniqueness
tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its properties for innovative solutions in multiple fields.
特性
IUPAC Name |
tert-butyl N-(2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-14(2,3)12-17-9-7-16-8-10(11(9)20-12)18-13(19)21-15(4,5)6/h7-8H,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQPISGOOBERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CN=CC(=C2O1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120420 | |
| Record name | Carbamic acid, N-[2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-19-2 | |
| Record name | Carbamic acid, N-[2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1376857.png)

![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B1376859.png)

![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)



